Cas no 764724-19-8 (propan-2-yl 3-amino-2-methylpropanoate)

propan-2-yl 3-amino-2-methylpropanoate 化学的及び物理的性質
名前と識別子
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- Propanoic acid, 3-amino-2-methyl-, 1-methylethyl ester
- propan-2-yl 3-amino-2-methylpropanoate
- EN300-147417
- CHEMBL4575766
- AKOS011964365
- propan-2-yl3-amino-2-methylpropanoate
- SCHEMBL6437107
- 764724-19-8
-
- インチ: InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)4-8/h5-6H,4,8H2,1-3H3
- InChIKey: WMNMBLUPPHBHTD-UHFFFAOYSA-N
計算された属性
- 精确分子量: 145.11
- 同位素质量: 145.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3A^2
- XLogP3: 0.5
propan-2-yl 3-amino-2-methylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-147417-0.25g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 0.25g |
$801.0 | 2023-06-08 | ||
Enamine | EN300-147417-5.0g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 5g |
$2525.0 | 2023-06-08 | ||
Enamine | EN300-147417-0.1g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 0.1g |
$767.0 | 2023-06-08 | ||
Ambeed | A1043390-1g |
Propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 95% | 1g |
$627.0 | 2024-04-17 | |
Enamine | EN300-147417-50mg |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 50mg |
$732.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040835-100mg |
Isopropyl 3-amino-2-methylpropanoate |
764724-19-8 | 97% | 100mg |
¥10768.00 | 2024-07-28 | |
Enamine | EN300-147417-1.0g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 1g |
$871.0 | 2023-06-08 | ||
Enamine | EN300-147417-2.5g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 2.5g |
$1707.0 | 2023-06-08 | ||
Enamine | EN300-147417-0.5g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 0.5g |
$836.0 | 2023-06-08 | ||
Enamine | EN300-147417-10.0g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 10g |
$3746.0 | 2023-06-08 |
propan-2-yl 3-amino-2-methylpropanoate 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
propan-2-yl 3-amino-2-methylpropanoateに関する追加情報
Propan-2-yl 3-amino-2-methylpropanoate and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, propan-2-yl 3-amino-2-methylpropanoate (CAS No. 764724-19-8) has emerged as a compound of considerable interest due to its unique structural properties and potential applications. This compound, characterized by its specific chemical formula and molecular structure, has garnered attention in recent years for its role in various biochemical pathways and synthetic processes.
The CAS No. 764724-19-8 identifier is a critical piece of information that distinguishes this compound from others in the vast chemical database. This unique numerical code ensures precise identification and facilitates accurate documentation in scientific literature and industrial applications. The compound's nomenclature follows the IUPAC (International Union of Pure and Applied Chemistry) standards, which are essential for maintaining consistency and clarity in chemical communication.
In recent years, research on propan-2-yl 3-amino-2-methylpropanoate has been expanding, particularly in the field of drug development. Its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules. For instance, the presence of both amino and carboxyl functional groups makes it a versatile building block for peptidomimetics and other bioactive molecules. Studies have shown that derivatives of this compound can exhibit interesting pharmacological properties, making them valuable candidates for further investigation.
The compound's reactivity is another area of interest. The 3-amino group can participate in various chemical reactions, including condensation reactions to form amides or ureas, while the propan-2-yl side chain provides additional functionalization possibilities. These characteristics make it a promising candidate for use in organic synthesis, particularly in the development of novel synthetic routes that could improve efficiency and yield.
In the context of modern research, the application of computational chemistry has significantly enhanced our understanding of propan-2-yl 3-amino-2-methylpropanoate. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, allow researchers to predict the behavior of this compound under various conditions. These predictions are crucial for designing experiments and optimizing synthetic pathways before conducting expensive laboratory work.
The compound's potential role in medicinal chemistry is also noteworthy. Researchers are exploring its derivatives as possible leads for new drugs targeting various diseases. The ability to modify its structure while retaining its core functionality offers a strategic advantage in drug design. For example, by introducing additional substituents or altering the stereochemistry, scientists can fine-tune the pharmacokinetic and pharmacodynamic properties of these derivatives.
Eco-friendly chemistry is another area where propan-2-yl 3-amino-2-methylpropanoate shows promise. The development of greener synthetic methods is a priority in modern chemical research to minimize environmental impact. This compound can be synthesized using catalytic processes that reduce waste and energy consumption. Such approaches align with global efforts to promote sustainable chemistry practices.
The industrial significance of this compound cannot be overstated. Its use as an intermediate in the production of fine chemicals and specialty materials is increasingly recognized. Companies are investing in processes that optimize the synthesis of propan-2-yl 3-amino-2-methylpropanoate, aiming to improve cost-effectiveness and scalability. This trend underscores the growing importance of this compound in both academic research and industrial applications.
In conclusion, propan-2-yl 3-amino-2-methylpropanoate (CAS No. 764724-19-8) represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its unique structural features, reactivity, and potential applications make it a valuable asset in modern chemical research. As our understanding of this compound continues to evolve, so too will its role in advancing pharmaceuticals, materials science, and sustainable chemistry practices.
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